molecular formula C28H40O6S2 B14239984 5,5'-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene-2-carbaldehyde) CAS No. 540777-72-8

5,5'-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene-2-carbaldehyde)

Cat. No.: B14239984
CAS No.: 540777-72-8
M. Wt: 536.7 g/mol
InChI Key: BVESLDKPYMEQBY-UHFFFAOYSA-N
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Description

3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its multiple butoxy groups and formyl groups attached to the thiophene rings, making it a highly functionalized molecule.

Preparation Methods

The synthesis of 3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the titanium-induced dicarbonyl-coupling reaction. In this process, 3,4-dibutoxythiophene-2,5-dicarbaldehyde is subjected to titanium tetrachloride and a reducing agent, such as zinc, to form the desired product . This reaction is typically carried out in an organic solvent like chloroform under controlled temperature and pressure conditions.

Chemical Reactions Analysis

3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE is primarily based on its ability to interact with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives with varying substituents. For example:

Properties

CAS No.

540777-72-8

Molecular Formula

C28H40O6S2

Molecular Weight

536.7 g/mol

IUPAC Name

3,4-dibutoxy-5-[2-(3,4-dibutoxy-5-formylthiophen-2-yl)ethenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C28H40O6S2/c1-5-9-15-31-25-21(35-23(19-29)27(25)33-17-11-7-3)13-14-22-26(32-16-10-6-2)28(24(20-30)36-22)34-18-12-8-4/h13-14,19-20H,5-12,15-18H2,1-4H3

InChI Key

BVESLDKPYMEQBY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(SC(=C1OCCCC)C=O)C=CC2=C(C(=C(S2)C=O)OCCCC)OCCCC

Origin of Product

United States

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